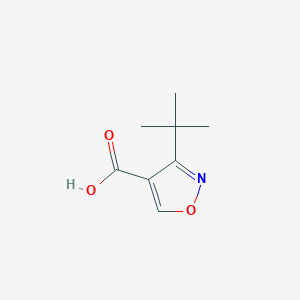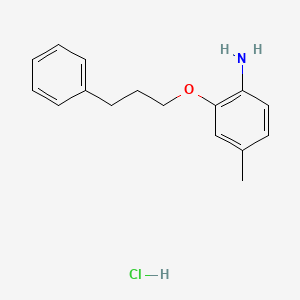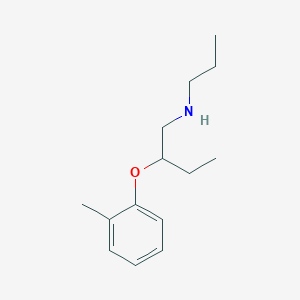
3-Tert-butyl-isoxazole-4-carboxylic acid
Übersicht
Beschreibung
3-Tert-butyl-isoxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1217047-14-7 . It has a molecular weight of 169.18 and its IUPAC name is 3-tert-butyl-4-isoxazolecarboxylic acid . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-isoxazole-4-carboxylic acid can be represented by the InChI code: 1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving isoxazoles have been studied extensively . For instance, the heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-yl gold (III) chloride, from which, as a result of a subsequent Claisen-type rearrangement, trisubstituted isoxazoles containing an allyl fragment in position 4 were obtained .Physical And Chemical Properties Analysis
3-Tert-butyl-isoxazole-4-carboxylic acid is an off-white solid .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
Isoxazole rings, such as those found in 3-Tert-butyl-isoxazole-4-carboxylic acid, are a common structural motif in many commercially available drugs . They are particularly significant in the development of new medications due to their diverse biological activities. For instance, functionalized isoxazole scaffolds have shown potential as anticancer agents , HDAC inhibitors , antioxidants , antibacterial , and antimicrobial compounds . The ability to modify the isoxazole ring with various substituents allows for the creation of a wide array of compounds with specific therapeutic effects.
Anticancer Research
The isoxazole moiety is actively researched for its anticancer properties. Substituted isoxazoles, including derivatives of 3-Tert-butyl-isoxazole-4-carboxylic acid, have been investigated for their efficacy in inhibiting the growth of cancer cells. The structural diversity of these compounds provides a rich source for the design of new anticancer drugs .
Anti-inflammatory Applications
Isoxazole derivatives are known for their anti-inflammatory properties. The modification of the isoxazole ring structure, as seen in 3-Tert-butyl-isoxazole-4-carboxylic acid, can lead to compounds that effectively reduce inflammation, making them valuable in the treatment of inflammatory diseases .
Antimicrobial and Antibacterial Agents
The isoxazole ring is a key component in the synthesis of antimicrobial and antibacterial agents. Research has shown that isoxazole derivatives can be potent against a variety of bacterial strains, contributing to the fight against antibiotic-resistant bacteria .
Neurological Disorder Treatments
Isoxazole compounds have been studied for their potential in treating neurological disorders. For example, muscimol, which contains an isoxazole ring, acts as a GABAA receptor agonist and has implications in the treatment of conditions such as epilepsy .
Immunomodulatory Effects
Some isoxazole derivatives exhibit immunosuppressant activity, which can be beneficial in managing autoimmune diseases. The structural flexibility of isoxazole compounds, including 3-Tert-butyl-isoxazole-4-carboxylic acid, allows for the design of drugs that can modulate the immune system .
Eco-friendly Synthetic Strategies
In the context of green chemistry, 3-Tert-butyl-isoxazole-4-carboxylic acid can be used in metal-free synthetic routes for the synthesis of isoxazoles. This approach addresses the disadvantages associated with metal-catalyzed reactions, such as high costs and environmental concerns .
Sensing Applications
Isoxazole derivatives are being explored for their use in sensing applications. The chemical properties of these compounds allow them to interact with various analytes, which can be useful in the development of sensors for detecting specific substances .
Zukünftige Richtungen
The future directions in the field of isoxazole synthesis, including 3-Tert-butyl-isoxazole-4-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of isoxazole molecules to accelerate the drug discovery programme .
Eigenschaften
IUPAC Name |
3-tert-butyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFFUIWYRYRXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)



![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

